molecular formula C22H25N5O5 B2390257 3,4,5-trimethoxy-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide CAS No. 1396774-58-5

3,4,5-trimethoxy-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide

Cat. No. B2390257
CAS RN: 1396774-58-5
M. Wt: 439.472
InChI Key: JWYWEJCHAKEHJX-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with three methoxy groups (OCH3) attached to the benzene ring at positions 3, 4, and 5. It also has a pyrrolidin-3-yl group attached to the nitrogen of the benzamide, and a 3-methyl-1,2,4-oxadiazol-5-yl group attached to the pyridin-2-yl .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzene ring with the methoxy groups would contribute to the planarity of the molecule, while the pyrrolidin-3-yl and 3-methyl-1,2,4-oxadiazol-5-yl groups could add some three-dimensionality .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide core could undergo hydrolysis under acidic or basic conditions to yield the corresponding benzoic acid and amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the methoxy groups could increase its solubility in organic solvents, while the amide group could allow for hydrogen bonding .

Scientific Research Applications

Anticancer Activity

The compound has been linked to potential anticancer activity. A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared and screened for their in vitro anticancer activity against MCF-7 and A549 cell lines . Most of the tested compounds showed prominent activity against both cancer cell lines .

Anti-HIV Activity

The 1,2,3-triazole motif, which is present in the compound, shows a variety of biological activities, including anti-HIV activity . This suggests that the compound could potentially be used in the development of new anti-HIV drugs .

Anti-Inflammatory Activity

The 1,2,3-triazole motif in the compound also shows anti-inflammatory activity . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs .

Antitubercular Activity

The 1,2,3-triazole motif in the compound also shows antitubercular activity . This suggests that the compound could potentially be used in the development of new antitubercular drugs .

Antimicrobial Activity

The 1,2,3-triazole motif in the compound also shows antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial drugs .

Anticonvulsant Activity

The 1,2,3-triazole motif in the compound also shows anticonvulsant activity . This suggests that the compound could potentially be used in the development of new anticonvulsant drugs .

Antihypertensive Activity

A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and the compounds evaluated for antihypertensive and local anesthetic activity . One of the compounds exhibited hypotensive activity following intravenous administration to normotensive dogs .

Local Anesthetic Activity

All but one of the compounds tested exhibited some degree of local anesthetic activity . This suggests that the compound could potentially be used in the development of new local anesthetic drugs .

Future Directions

The future research directions for this compound could involve studying its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

3,4,5-trimethoxy-N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O5/c1-13-24-22(32-26-13)16-6-5-8-23-20(16)27-9-7-15(12-27)25-21(28)14-10-17(29-2)19(31-4)18(11-14)30-3/h5-6,8,10-11,15H,7,9,12H2,1-4H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYWEJCHAKEHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide

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